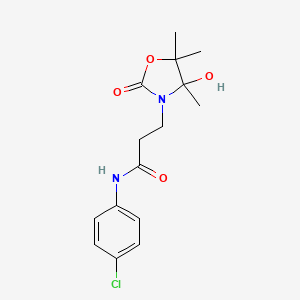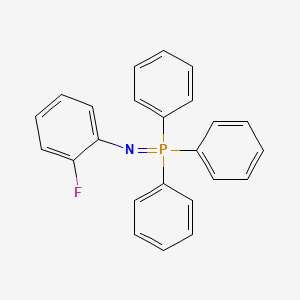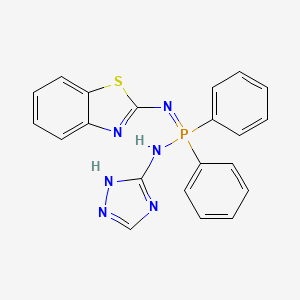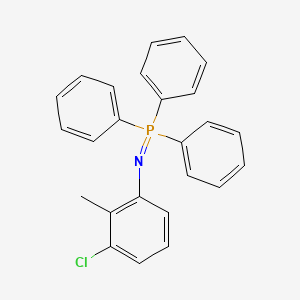![molecular formula C23H21N2O2P B4329265 N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine](/img/structure/B4329265.png)
N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine
Übersicht
Beschreibung
N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine, also known as DFMA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DFMA is a phosphoramidate prodrug that is designed to target cancer cells specifically.
Wirkmechanismus
N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine works by targeting the folate receptor on cancer cells. The prodrug is designed to be activated by an enzyme that is present in high levels in cancer cells. Once activated, N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine releases a toxic payload that selectively kills cancer cells while sparing healthy cells. This mechanism of action makes N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine has been shown to have minimal toxicity in healthy cells, making it a promising candidate for cancer treatment. In vitro studies have shown that N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine is effective in killing cancer cells that overexpress the folate receptor. In vivo studies have also shown promising results, with N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine demonstrating significant antitumor activity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine is its selectivity for cancer cells that overexpress the folate receptor. This makes it a promising candidate for cancer treatment with minimal side effects. However, N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine is a complex molecule that requires careful synthesis and purification, making it difficult to produce in large quantities. Additionally, more research is needed to fully understand the mechanism of action of N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine and its potential limitations.
Zukünftige Richtungen
There are several future directions for research on N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine. One area of interest is the development of more efficient synthesis methods to produce N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine in larger quantities. Another area of interest is the optimization of the prodrug design to increase its selectivity for cancer cells. Additionally, more research is needed to fully understand the mechanism of action of N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine and its potential limitations. Overall, N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine has shown promising results in cancer research and is a promising candidate for further study.
Wissenschaftliche Forschungsanwendungen
N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine has been shown to have potential applications in cancer research. Specifically, it has been found to be effective in targeting cancer cells that overexpress the folate receptor. This receptor is overexpressed in many types of cancer cells, making it an attractive target for cancer therapies. N-[(diphenylphosphoryl)(2-furyl)methyl]-3-methylpyridin-2-amine has been shown to selectively deliver a toxic payload to cancer cells while sparing healthy cells, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-[diphenylphosphoryl(furan-2-yl)methyl]-3-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N2O2P/c1-18-10-8-16-24-22(18)25-23(21-15-9-17-27-21)28(26,19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-17,23H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPRQMKAWHJVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(C2=CC=CO2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(diphenylphosphoryl)(furan-2-yl)methyl]-3-methylpyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(acetylamino)-3-oxobutyl]phenyl {[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetate](/img/structure/B4329201.png)
![4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol](/img/structure/B4329205.png)
![8-[4-(2-methoxyethyl)phenyl]-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329207.png)
![8-(4-butylphenyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329215.png)
![8-[4-(4-hydroxybutyl)phenyl]-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329221.png)
![3-[(triphenylphosphoranylidene)amino]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B4329224.png)



![N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide](/img/structure/B4329250.png)
![N-[(diphenylphosphoryl)(4-nitrophenyl)methyl]-6-methylpyridin-2-amine](/img/structure/B4329258.png)

